2-吡啶-2-基-1,2-噻唑烷-1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

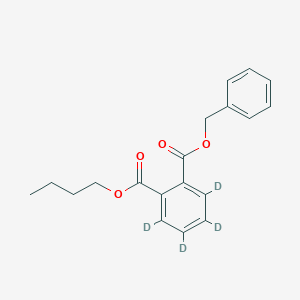

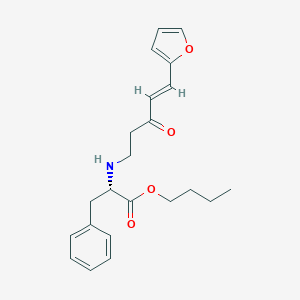

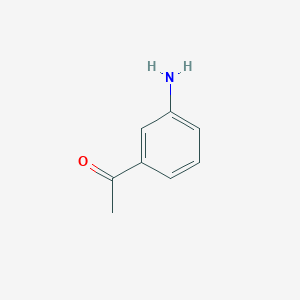

2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide is a chemical compound with the CAS Number: 158089-65-7 . It has a molecular weight of 198.25 and is typically stored at room temperature . The compound is in the form of a powder .

Synthesis Analysis

Thiazolidine motifs, such as 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The IUPAC name of this compound is 2-(pyridin-2-yl)isothiazolidine 1,1-dioxide . Unfortunately, the specific InChI code or key was not provided in the search results.Chemical Reactions Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .Physical And Chemical Properties Analysis

2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide is a powder with a molecular weight of 198.25 . It is typically stored at room temperature .科学研究应用

Anti-Fibrosis Activity

The compound has been studied for its potential in treating fibrotic diseases. Novel derivatives of 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide have shown promising anti-fibrotic activities, outperforming known drugs like Pirfenidone. These derivatives inhibit the expression of collagen and reduce hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs .

Antioxidant Properties

Thiazolidine derivatives, including those with a pyridinyl substitution, have been recognized for their antioxidant capabilities. These properties are crucial in combating oxidative stress, which is implicated in various chronic diseases .

Anticancer Potential

The structural motif of thiazolidine is often found in compounds with anticancer activities. By modifying the thiazolidine core with different substituents, researchers can enhance its efficacy against cancer cells .

Anti-Inflammatory and Analgesic Effects

Compounds based on the thiazolidine structure have been reported to exhibit significant anti-inflammatory and analgesic activities. This makes them valuable in the development of new treatments for inflammatory conditions .

Antidiabetic Activity

Thiazolidine derivatives are well-known in the pharmaceutical industry for their antidiabetic effects. They show affinity to PPARγ, which plays a role in regulating glucose metabolism .

Antimicrobial and Antitubercular Activity

The thiazolidine ring system has been utilized to create compounds with potent antimicrobial and antitubercular activities. These activities are essential for developing new therapies against resistant strains of bacteria .

Antiparasitic and Antiviral Applications

Research has indicated that thiazolidine derivatives can be effective against various parasites and viruses, providing a pathway for the development of new antiparasitic and antiviral medications .

Corrosion Inhibition

In industrial applications, certain thiazolidine derivatives have been used as corrosion inhibitors, demonstrating high efficiency at low concentrations. This application is particularly relevant in protecting metal surfaces in harsh environments .

安全和危害

未来方向

The future directions of this compound could involve further exploration of its diverse biological properties and the development of novel synthetic approaches to improve its selectivity, purity, product yield, and pharmacokinetic activity . The development of multifunctional drugs and improving their activity should be a focus of research .

作用机制

Target of Action

Thiazolidine motifs, which are part of the compound’s structure, are known to be present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Mode of Action

Thiazolidine derivatives, which include this compound, are known to interact with their targets in a way that enhances their pharmacological properties .

Biochemical Pathways

Thiazolidine derivatives are known to affect various biological pathways due to their diverse therapeutic and pharmaceutical activity .

Pharmacokinetics

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects .

Action Environment

The synthesis of thiazolidine derivatives, which includes this compound, often involves environmentally friendly techniques .

属性

IUPAC Name |

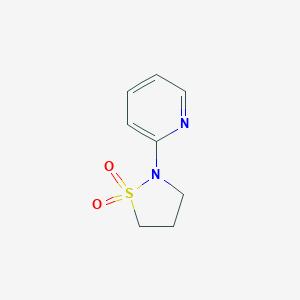

2-pyridin-2-yl-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c11-13(12)7-3-6-10(13)8-4-1-2-5-9-8/h1-2,4-5H,3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQDDQXMZPWDNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

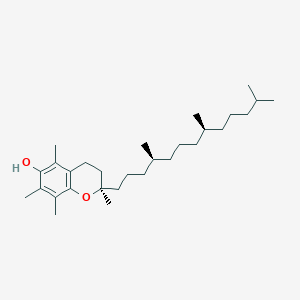

![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)

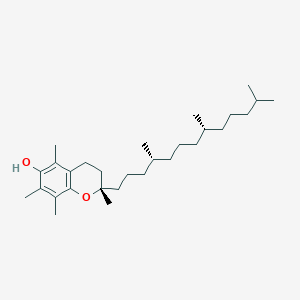

![N,5-dimethyl-2-[4-methyl-2-[4-methyl-2-[4-methyl-2-[(E)-2-phenylethenyl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide](/img/structure/B120564.png)

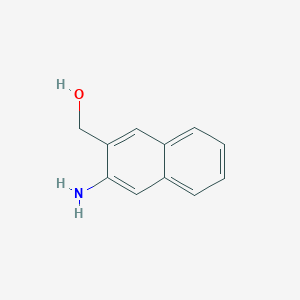

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)